molecular formula C8H9ClN2O B1383880 7-(Aminomethyl)benzoxazole Hydrochloride CAS No. 2006276-90-8

7-(Aminomethyl)benzoxazole Hydrochloride

Cat. No.: B1383880
CAS No.: 2006276-90-8
M. Wt: 184.62 g/mol
InChI Key: KMLREPALNRLYAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Aminomethyl)benzoxazole Hydrochloride is a chemical compound with the linear formula C8H9ClN2O . It is a solid substance and is used in various applications in the field of synthetic organic chemistry .

Scientific Research Applications

Photosensitive Poly(benzoxazole) Development A study by Ebara, Shibasaki, and Ueda (2003) developed a new synthetic method for poly(benzoxazole) (PBO) precursors using compounds related to benzoxazole. This innovation demonstrated enhanced sensitivity and contrast in photosensitive applications, showing potential for use in fine imaging processes (Ebara, Shibasaki, & Ueda, 2003).

Inhibitory Properties in Medicinal Chemistry Costales et al. (2014) identified 2-amino-7-substituted benzoxazole analogs as potent inhibitors of RSK2, a protein kinase implicated in cancer progression. This research highlights the use of benzoxazole derivatives in developing new therapeutic agents (Costales et al., 2014).

Synthesis of Novel Thiofibrates NiranjanM and ChaluvarajuK (2018) synthesized novel thiofibrates bearing a benzoxazole moiety. These compounds, including derivatives of 7-amino-benzoxazole, were characterized for potential applications, demonstrating the versatility of benzoxazole derivatives in chemical synthesis (NiranjanM & ChaluvarajuK, 2018).

Selective Synthesis Techniques Yu, Lee, Sum, and Zhang (2012) developed a method for selectively synthesizing 7-aminomethylbenzoxazoles. This approach, involving novel coupling reactions, provides a pathway for creating specific benzoxazole derivatives for various scientific applications (Yu, Lee, Sum, & Zhang, 2012).

Benzoxazole in Drug Discovery and Material Science Rajasekhar, Maiti, and Chanda (2017) reviewed the significance of benzoxazole in drug discovery, noting its bioactivity and importance in material science. This review underscores the broad impact of benzoxazole derivatives in various fields (Rajasekhar, Maiti, & Chanda, 2017).

Properties

IUPAC Name

1,3-benzoxazol-7-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.ClH/c9-4-6-2-1-3-7-8(6)11-5-10-7;/h1-3,5H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLREPALNRLYAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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